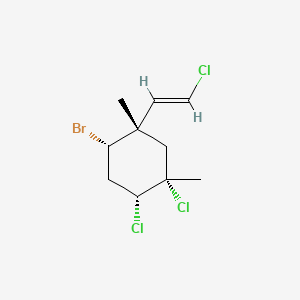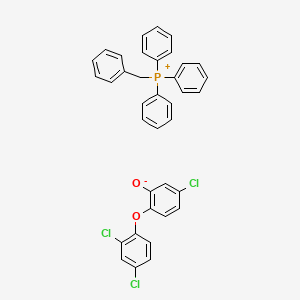
benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate is a complex organic compound that combines the properties of a phosphonium salt and a chlorinated phenolate. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds and as a phase-transfer catalyst.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of benzyl(triphenyl)phosphanium chloride involves large-scale reactions in batch reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Alkenes, particularly trans-stilbenes and cinnamates.
Aplicaciones Científicas De Investigación
Benzyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a Wittig reagent for the synthesis of alkenes.
Industry: Utilized as a phase-transfer catalyst in the production of fluoroelastomers and printing inks.
Mecanismo De Acción
The mechanism of action of benzyl(triphenyl)phosphanium chloride involves its role as a nucleophilic catalyst. In the Wittig reaction, it forms a phosphonium ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets include aldehydes and ketones, and the pathway involves the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar applications but lacks the benzyl group.
Benzyltriphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of chloride.
Tetraphenylphosphonium chloride: Another phosphonium salt used in organic synthesis.
Uniqueness
Benzyl(triphenyl)phosphanium chloride is unique due to its combination of a benzyl group and a triphenylphosphonium moiety, which enhances its reactivity and makes it particularly effective in phase-transfer catalysis and Wittig reactions .
Propiedades
Número CAS |
93839-57-7 |
|---|---|
Fórmula molecular |
C37H28Cl3O2P |
Peso molecular |
641.9 g/mol |
Nombre IUPAC |
benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |
InChI |
InChI=1S/C25H22P.C12H7Cl3O2/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-20H,21H2;1-6,16H/q+1;/p-1 |
Clave InChI |
ZPDLQXKVHCHSDA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



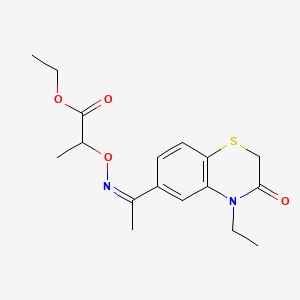
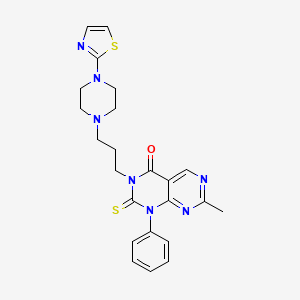

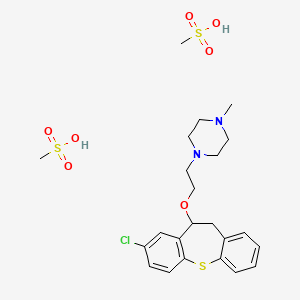




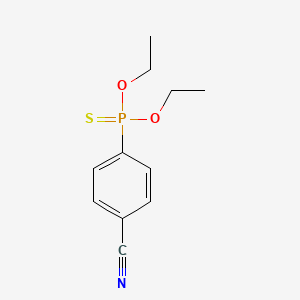
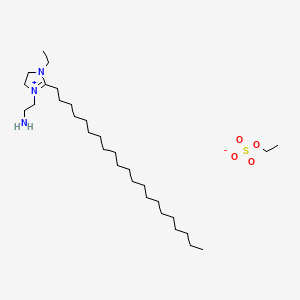
![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)
